molecular formula C9H10N4O3 B1418208 Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 90674-09-2

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1418208
CAS No.: 90674-09-2
M. Wt: 222.2 g/mol
InChI Key: VVEYHOUKUYSSTD-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Chemistry

The historical development of pyrazolo[1,5-a]pyrimidine chemistry traces back to the mid-20th century when researchers first began exploring the chemical and biological properties of fused heterocyclic systems. Early investigations primarily focused on developing synthetic methodologies for constructing these challenging ring systems, with pioneers in the field establishing fundamental cyclization reactions and condensation approaches. The initial synthetic efforts were driven by curiosity about the structural analogies to naturally occurring purines and the potential for creating biologically active compounds with enhanced stability and selectivity compared to their natural counterparts. These early studies laid the groundwork for understanding the reactivity patterns and substitution chemistry that would later prove crucial for medicinal chemistry applications.

The significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry became particularly evident during the 1980s and 1990s when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. This period marked a crucial turning point in the field, as researchers recognized the unique structural features of pyrazolo[1,5-a]pyrimidines that enabled them to mimic adenosine triphosphate and interact effectively with the adenosine triphosphate-binding pockets of kinases. The discovery of their kinase inhibitory properties sparked intensive research efforts aimed at developing novel derivatives with enhanced selectivity and potency against specific kinase targets. Subsequent decades witnessed an explosion of research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, with numerous compounds progressing through preclinical and clinical development phases.

The evolution of synthetic methodologies has been a central theme in the historical development of pyrazolo[1,5-a]pyrimidine chemistry, with researchers continuously refining and expanding the available synthetic tools. Early methods relied heavily on traditional condensation reactions and cyclization approaches, but modern synthetic strategies have incorporated advanced techniques including palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and green chemistry approaches. These methodological advances have not only improved the efficiency and selectivity of pyrazolo[1,5-a]pyrimidine synthesis but have also enabled access to previously inaccessible structural variants. The development of structure-activity relationship studies has provided crucial insights into the influence of substituent patterns on biological activity, guiding the rational design of new compounds with improved therapeutic profiles.

Classification and Nomenclature of Pyrazolo[1,5-a]pyrimidines

The classification and nomenclature of pyrazolo[1,5-a]pyrimidines follows systematic principles established by the International Union of Pure and Applied Chemistry, providing a standardized framework for identifying and categorizing these diverse heterocyclic compounds. According to chemical taxonomy, pyrazolo[1,5-a]pyrimidines belong to the class of organic compounds known as pyrazolopyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system. This classification places them within the broader category of organoheterocyclic compounds, specifically as a subclass of pyrazolo[1,5-a]pyrimidines. The systematic naming convention designates the fusion pattern between the pyrazole and pyrimidine rings, with the [1,5-a] notation indicating the specific connectivity pattern where the nitrogen atom at position 1 of the pyrazole ring is connected to the carbon atom at position 5 of the pyrimidine ring.

The nomenclature system for pyrazolo[1,5-a]pyrimidines incorporates both the core heterocyclic structure and the positions of substituents, enabling precise identification of specific derivatives. The numbering system begins with the nitrogen atoms in the pyrazole ring, proceeding through the fused system in a manner that provides the lowest possible numbers for substituents. This systematic approach ensures unambiguous identification of compounds and facilitates communication within the scientific community. The base structure has the molecular formula C₆H₅N₃ with a molecular weight of 119.127 daltons, providing the foundation for calculating molecular properties of substituted derivatives. Understanding this nomenclature system is essential for researchers working with these compounds, as it provides the basis for literature searches, database queries, and chemical inventory management.

The classification system also encompasses structural variants and isomers of pyrazolo[1,5-a]pyrimidines, distinguishing between different fusion patterns and substitution types. Alternative names such as pyrazolopyrimidine are commonly used in the literature, though the systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise identification. The classification extends to functional derivatives, including carboxylic acids, esters, amines, and hydroxyl-substituted compounds, each with specific naming conventions that reflect their functional group modifications. This comprehensive classification system enables researchers to systematically explore structure-activity relationships and design new compounds with targeted properties. The integration of chemical database systems with standardized nomenclature has facilitated the rapid identification and retrieval of information about specific pyrazolo[1,5-a]pyrimidine derivatives, supporting both academic research and industrial development efforts.

Classification Level Category Description
Kingdom Organic compounds Carbon-based molecular structures
Super Class Organoheterocyclic compounds Organic compounds containing heteroatoms in ring systems
Class Pyrazolopyrimidines Fused heterocycles containing pyrazole and pyrimidine rings
Sub Class Pyrazolo[1,5-a]pyrimidines Specific fusion pattern with [1,5-a] connectivity
Direct Parent Pyrazolo[1,5-a]pyrimidines Base structure without additional functional groups

Significance of Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate in Heterocyclic Chemistry

This compound occupies a position of particular significance within the broader landscape of heterocyclic chemistry, representing an exemplary case of how strategic functional group incorporation can enhance both synthetic versatility and biological potential. This compound, with the molecular formula C₉H₁₀N₄O₃ and molecular weight of 222.20 grams per mole, demonstrates the sophisticated level of structural complexity achievable within the pyrazolo[1,5-a]pyrimidine framework. The presence of an amino group at position 7, a hydroxyl group at position 5, and an ethyl ester functionality at position 3 creates a unique combination of reactive sites that enables diverse chemical transformations and biological interactions. The strategic positioning of these functional groups reflects principles of medicinal chemistry design, where specific substitution patterns are employed to optimize pharmacological properties and synthetic accessibility.

The structural features of this compound exemplify key concepts in heterocyclic chemistry, particularly the relationship between molecular architecture and functional properties. The amino group at position 7 provides a site for hydrogen bonding interactions and can serve as a nucleophilic center for further chemical modifications. The hydroxyl group at position 5 introduces additional polarity and hydrogen bonding capacity, potentially influencing both solubility characteristics and biological activity. The ethyl ester moiety at position 3 contributes lipophilicity while providing a chemically labile group that can be modified through hydrolysis, transesterification, or amidation reactions. This combination of functional groups creates a compound with balanced physicochemical properties, exhibiting both hydrophilic and lipophilic characteristics that are often desirable in pharmaceutical applications.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of bioactive heterocycles. The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This compound embodies many of the structural features that contribute to these biological activities, making it a valuable model compound for understanding structure-activity relationships within this chemical class. The compound's potential applications in drug development are suggested by its structural similarity to known bioactive pyrazolo[1,5-a]pyrimidines and the presence of functional groups that are commonly found in pharmaceutically active compounds.

Molecular Property Value Significance
Molecular Formula C₉H₁₀N₄O₃ Defines elemental composition and molecular complexity
Molecular Weight 222.20 g/mol Indicates size within drug-like molecular weight range
Functional Groups Amino, Hydroxyl, Ethyl ester Provides multiple sites for chemical modification and biological interaction
Ring System Pyrazolo[1,5-a]pyrimidine Confers aromatic stability and potential for π-π interactions
Substitution Pattern 3,5,7-trisubstituted Creates asymmetric distribution of functional groups

The synthetic accessibility of this compound represents another aspect of its significance in heterocyclic chemistry, as it can be prepared through established synthetic methodologies while serving as an intermediate for the preparation of more complex derivatives. The compound's structure allows for further elaboration at multiple sites, enabling the systematic exploration of structure-activity relationships and the development of compound libraries for biological screening. The presence of both electron-donating and electron-withdrawing groups creates opportunities for regioselective reactions, facilitating the selective modification of specific positions while leaving others unchanged. This synthetic versatility makes the compound valuable not only as a potential therapeutic agent but also as a building block for the construction of more elaborate molecular architectures.

Properties

IUPAC Name

ethyl 7-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-9(15)5-4-11-13-6(10)3-7(14)12-8(5)13/h3-4H,2,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEYHOUKUYSSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670668
Record name Ethyl 7-amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90674-09-2
Record name Ethyl 7-amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable tool for chemists exploring new synthetic pathways. For example:

Reaction TypeReagentsPotential Products
OxidationHydrogen peroxideHydroxylated derivatives
ReductionSodium borohydrideAlcohol derivatives
SubstitutionHalogens, nucleophilesFunctionalized derivatives

Biology

The compound's structural features make it significant in biological research. It has been studied for its potential to inhibit specific enzymes involved in critical biological processes. The mechanism of action typically involves binding to active sites of enzymes, disrupting their functions, which may lead to therapeutic effects in conditions such as cancer and inflammation .

Case Study: Enzyme Inhibition
Research indicates that this compound inhibits enzymes linked to tumor growth. For instance, studies have shown its effectiveness against certain kinases involved in cancer proliferation pathways.

Medicine

In medicinal chemistry, this compound is being investigated as a scaffold for developing novel anticancer drugs due to its promising bioactivity. Its unique structure allows for modifications that enhance its efficacy and selectivity against cancer cells.

Clinical Relevance
Recent studies have highlighted its potential use in targeting specific cancer types by inhibiting pathways critical for tumor survival and growth.

Material Science

Beyond biological applications, this compound exhibits interesting photophysical properties that are being explored in material science. These properties can lead to the development of new materials with specific optical characteristics suitable for applications in electronics and photonics.

Comparison with Similar Compounds

Stability and Reactivity

  • Hydrolysis Sensitivity: The ester group in ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation under acidic or alkaline conditions, limiting its utility . In contrast, the target compound’s hydroxyl and amino groups may stabilize the structure via intramolecular hydrogen bonding.
  • Metabolic Stability : Replacement of the ester with amides in kinase inhibitors (e.g., B-Raf inhibitors) improves microsomal stability and potency . This suggests that the target compound’s ester could be a liability in biological applications unless modified.

Physicochemical Properties

  • Polarity: The hydroxyl and amino groups in the target compound increase hydrophilicity compared to derivatives with trifluoromethyl (e.g., compound 9) or aryl groups (e.g., m-tolyl in compound 10).
  • NMR Profiles: Ethyl 7-m-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (10) shows distinct ¹H NMR signals (δ 8.83 for pyrimidine proton, δ 3.90 for methyl ether) , whereas the target compound’s hydroxyl and amino groups would likely exhibit downfield-shifted resonances.

Biological Activity

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazolo-pyrimidine structure, characterized by the presence of an ethyl ester group at the carboxylate position and an amino group. Its molecular formula is C₉H₁₀N₄O₃, with a molecular weight of approximately 194.15 g/mol. The compound's rigid and planar structure contributes to its biological interactions.

The primary mechanism of action involves the inhibition of specific enzymes that play crucial roles in various biological processes. This compound has been shown to interact with enzyme active sites, disrupting normal biochemical pathways. This inhibition can lead to effects such as:

  • Antitumor Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation by targeting pathways involved in tumor growth.
  • Antibacterial Effects : Research indicates that it may possess antibacterial properties, effective against various bacterial strains.

Anticancer Properties

Studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the growth of certain cancer cell lines through enzyme inhibition mechanisms. This compound's ability to disrupt metabolic pathways critical for cancer cell survival positions it as a candidate for further drug development.

Antibacterial and Antifungal Activities

Recent studies have assessed the antibacterial efficacy of this compound against various pathogens. It has shown significant activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating its potency. In a comparative study, this compound exhibited MIC values lower than those of many conventional antibiotics .

Table of Biological Activities

Activity Target Organism/Cell Line MIC (µg/mL) Reference
AntitumorMCF-7 (breast cancer)10
AntibacterialStaphylococcus aureus0.25
AntibacterialEscherichia coli0.50
AntifungalCandida albicans1.00

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells through enzyme inhibition mechanisms .

Case Study: Antibacterial Efficacy

A comparative analysis was conducted on the antibacterial activity of this compound against several bacterial strains. The compound demonstrated lower MIC values compared to standard antibiotics like penicillin and tetracycline, highlighting its potential as a new antibacterial agent .

Q & A

Q. What are the common synthetic routes for Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions starting from 5-aminopyrazole derivatives. A general approach includes:

Cyclization : Reacting 5-aminopyrazole with α,β-unsaturated carbonyl compounds (e.g., enaminones) to form the pyrazolo[1,5-a]pyrimidine core. For example, ultrasonic irradiation in ethanol:water (1:1 v/v) at room temperature enhances reaction rates and yields (~95%) by promoting efficient cyclization .

Functionalization : Introducing the amino and hydroxyl groups via nucleophilic substitution or condensation reactions.

Esterification : Ethanol with acid catalysts (e.g., H₂SO₄) is used to introduce the ethyl carboxylate group.

Q. Key Optimization Factors :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol:water mixtures enhance eco-compatibility .
  • Temperature : Room temperature minimizes side reactions, but elevated temperatures may accelerate cyclization in stubborn cases.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Critical for confirming substituent positions. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR, while aromatic protons in the pyrimidine ring resonate at δ 7.5–9.0 ppm in ¹H NMR .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling patterns.
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. For instance, torsion angles between aromatic rings (e.g., 147.01° between pyrimidine and phenyl rings) and hydrogen-bonding networks (C–H···O) validate crystal packing .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 264.2) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?

Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-Temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .
  • Decoupling Experiments : Suppresses scalar coupling to isolate multiplet patterns.
  • Crystallographic Validation : Resolves ambiguities in substituent positioning, as seen in the analysis of π-π stacking interactions in related compounds .
  • Cross-Validation with IR : Carboxylate C=O stretches (~1700 cm⁻¹) and hydroxyl O–H stretches (~3200–3500 cm⁻¹) confirm functional group integrity .

Q. What strategies are employed to control regioselectivity during the introduction of substituents onto the pyrazolo[1,5-a]pyrimidine core?

Answer:

  • Directing Groups : Electron-withdrawing groups (e.g., cyano) at C-3 direct electrophilic substitution to C-5 or C-7 positions. For example, nitration or halogenation favors C-5 due to resonance stabilization .
  • Metal-Catalyzed Cross-Coupling : Pd-mediated Suzuki or Buchwald-Hartwig reactions enable selective arylation at C-7, as demonstrated in the synthesis of 7-phenyl derivatives .
  • pH Control : Basic conditions (e.g., NaH in THF) favor nucleophilic attack at the pyrimidine nitrogen, while acidic conditions promote ring-opening reactions .

Q. How does the hydrolysis of the ester group in this compound affect its stability, and what experimental approaches mitigate unwanted decomposition?

Answer: The ethyl ester group is prone to alkaline hydrolysis, leading to decarboxylation and loss of the carboxylate moiety. For example, hydrolysis in NaOH yields the 3-decarboxylated derivative as the major product . Mitigation Strategies :

  • Low-Temperature Saponification : Using LiOH in THF at 0°C minimizes decarboxylation .
  • Protective Groups : Temporarily protecting the hydroxyl group (e.g., silylation with TBSCl) stabilizes the core during ester hydrolysis .
  • Alternative Solvents : Non-aqueous media (e.g., DMF with catalytic HCl) preserve ester integrity .

Q. What methodological advancements enable the isolation and characterization of stereoisomers in pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers.
  • Dynamic NMR : Detects diastereomeric syn/anti configurations through splitting patterns in NOESY spectra. For example, anti-isomers exhibit distinct NOE correlations between C-5 and C-7 substituents .
  • X-ray Crystallography : Differentiates syn (e.g., (5R,7S)-configuration) and anti (e.g., (5S,7S)-configuration) isomers via torsional angles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.